5-Fluoro-2-nitrobenzoyl chloride
Overview
Description
5-Fluoro-2-nitrobenzoyl chloride: is an organic compound with the molecular formula C7H3ClFNO3 . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 5-position and a nitro group at the 2-position. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-nitrobenzoyl chloride typically involves the nitration of 3-fluorobenzoic acid followed by chlorination. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at temperatures ranging from -10°C to 35°C . The resulting 5-fluoro-2-nitrobenzoic acid is then converted to this compound using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous-flow reactors has been explored to enhance safety and efficiency during the nitration and chlorination steps .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: It can hydrolyze in the presence of water or aqueous bases to form 5-fluoro-2-nitrobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Hydrolysis: Aqueous sodium hydroxide or water.
Major Products Formed:
Substitution: Formation of 5-fluoro-2-nitrobenzamides, esters, or thioesters.
Reduction: Formation of 5-fluoro-2-aminobenzoyl chloride.
Hydrolysis: Formation of 5-fluoro-2-nitrobenzoic acid.
Scientific Research Applications
5-Fluoro-2-nitrobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those containing fluorinated aromatic rings.
Agrochemicals: It is used in the production of herbicides and pesticides.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as fluorinated polymers.
Biological Research: It is used in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 5-fluoro-2-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The presence of the electron-withdrawing nitro and fluorine groups enhances its reactivity by making the carbonyl carbon more electrophilic . This increased electrophilicity facilitates the formation of covalent bonds with nucleophiles, leading to the desired acylated products.
Comparison with Similar Compounds
4-Nitrobenzoyl chloride: Similar in structure but lacks the fluorine substituent.
2-Fluoro-5-nitrobenzoyl chloride: An isomer with the nitro and fluorine groups at different positions, leading to different reactivity and applications.
3-Nitrobenzoyl chloride: Another structural isomer with different reactivity and applications.
Uniqueness: 5-Fluoro-2-nitrobenzoyl chloride is unique due to the synergistic effects of the nitro and fluorine substituents, which enhance its reactivity and make it a valuable intermediate in various synthetic processes. Its specific substitution pattern allows for selective reactions that are not possible with other isomers or related compounds .
Biological Activity
5-Fluoro-2-nitrobenzoyl chloride (CAS No. 394-02-5) is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, pharmacokinetics, and applications in research and industry.
This compound is characterized by its reactive functional groups, which include a nitro group and a benzoyl chloride moiety. These features enable it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The biological activity of this compound primarily stems from its ability to interact with nucleophiles, such as amines and alcohols. The compound can undergo nucleophilic aromatic substitution (SNAr), where the chlorine atom is replaced by a nucleophile under suitable conditions. This reaction is crucial for the synthesis of various derivatives that possess enhanced biological properties .
Target Interactions
The compound has been shown to interact with several biological targets:
- Enzymes : It acts as an inhibitor in enzymatic reactions, potentially affecting pathways involved in cellular signaling and metabolism.
- Proteins : The nitro group can undergo reduction to form reactive intermediates that covalently modify proteins, influencing their function and activity .
This compound exhibits notable biochemical properties:
- Redox Activity : The nitro group participates in redox reactions, which can modulate oxidative stress responses in cells.
- Cell Signaling : It influences cell signaling pathways by modulating the activity of kinases and phosphatases, essential for signal transduction .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is critical for its application in therapeutic contexts:
- Absorption and Distribution : The compound is predicted to be permeable across biological membranes, with a log P value indicating moderate lipophilicity (Log Po/w ≈ 1.19) which facilitates cell uptake .
- Metabolism : It may undergo metabolic transformations via cytochrome P450 enzymes, leading to hydroxylated metabolites that can be excreted from the body .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Studies :
- Toxicity Assessments :
- Applications in Drug Development :
Comparative Analysis
A comparison with related compounds highlights the unique properties of this compound:
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Nitro group; reactive benzoyl chloride | Enzyme inhibition; protein modification |
4-Nitrobenzoyl chloride | Lacks fluorine; less lipophilic | Limited enzyme interaction |
2-Fluoro-5-nitrobenzoic acid | Similar structure; different substitution pattern | Varies in reactivity and biological effects |
Properties
IUPAC Name |
5-fluoro-2-nitrobenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-7(11)5-3-4(9)1-2-6(5)10(12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNJQRSDZABGBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.